molecular formula C16H15N5O4S B2845807 ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate CAS No. 877630-06-3

ethyl 4-(2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate

Cat. No.: B2845807
CAS No.: 877630-06-3
M. Wt: 373.39
InChI Key: DQCZRALHSHFOQI-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl ring, a thioacetamido group, and a benzoate ester . These types of compounds are often synthesized for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[3,4-d]pyrimidin-6-yl ring, the thioacetamido group, and the benzoate ester . The exact structure would need to be confirmed by techniques such as NMR spectroscopy .

Scientific Research Applications

Antimicrobial Activity

Research has shown that pyrazolo[3,4-d]pyrimidin derivatives, closely related to the specified compound, have significant antimicrobial properties. A study synthesized pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives and evaluated their antibacterial and antifungal activities, revealing notable efficacy against various microbial strains (Khobragade et al., 2010).

Insecticidal Properties

Another avenue of research involves the insecticidal potential of compounds incorporating the pyrazolopyrimidinyl motif. A study utilizing a related compound as a precursor synthesized a range of heterocycles, including pyrazolopyrimidinyl derivatives, and assessed their effectiveness against the cotton leafworm, Spodoptera littoralis. The results highlighted the potential of these compounds as insecticidal agents, indicating a promising area for further research (Fadda et al., 2017).

Supramolecular Chemistry

Supramolecular chemistry explores the self-assembly of molecules into larger, organized structures, which is critical for developing new materials and sensors. Compounds with the pyrazolo[3,4-d]pyrimidin scaffold have been examined for their ability to form hydrogen-bonded supramolecular structures. This research has implications for designing new molecular systems with specific properties, such as enhanced stability or reactivity (Portilla et al., 2007).

Enzymatic Activity Enhancement

Some pyrazolopyrimidinyl keto-esters have been shown to positively affect the reactivity of certain enzymes. A study synthesized ethyl 2,4-dioxo-4-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)butanoate and derivatives, testing them for their ability to enhance cellobiase activity. This research offers insights into how structural modifications of pyrazolopyrimidinyl compounds can influence enzymatic reactions, potentially leading to the development of enzyme activators or inhibitors for industrial and pharmaceutical applications (Abd & Awas, 2008).

Anticancer and Anti-inflammatory Activities

Continuing research into pyrazolopyrimidine derivatives has uncovered their potential in anticancer and anti-inflammatory treatments. Studies have synthesized novel pyrazolopyrimidines and tested them for cytotoxic effects against cancer cell lines and for their ability to inhibit 5-lipoxygenase, an enzyme implicated in inflammation and cancer. These findings highlight the therapeutic potential of pyrazolopyrimidinyl compounds in treating various diseases, including cancer and inflammatory disorders (Rahmouni et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity and toxicity. These would need to be assessed through experimental studies .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity and potential therapeutic applications, as well as optimization of its synthesis .

Properties

IUPAC Name

ethyl 4-[[2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O4S/c1-2-25-15(24)9-3-5-10(6-4-9)18-12(22)8-26-16-19-13-11(7-17-21-13)14(23)20-16/h3-7H,2,8H2,1H3,(H,18,22)(H2,17,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQCZRALHSHFOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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